molecular formula C12H18ClNO B1458019 3-(4-Ethoxybenzyl)azetidine hydrochloride CAS No. 1864056-80-3

3-(4-Ethoxybenzyl)azetidine hydrochloride

Cat. No.: B1458019
CAS No.: 1864056-80-3
M. Wt: 227.73 g/mol
InChI Key: WJJHXEZHZQZINL-UHFFFAOYSA-N
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Description

Atomic Composition Breakdown:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 12 12.01 144.12
Hydrogen (H) 18 1.008 18.14
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 1 14.01 14.01
Oxygen (O) 1 16.00 16.00
Total - - 227.72

The calculated molecular weight (227.72 g/mol) aligns with experimental data, confirming the formula’s accuracy.

Salt Formation Rationale: Hydrochloride Counterion Considerations

The hydrochloride salt form enhances the compound’s physicochemical properties:

  • Solubility : Protonation of the azetidine nitrogen increases polarity, improving aqueous solubility. This is critical for bioavailability in pharmaceutical applications.
  • Stability : Salt formation reduces hygroscopicity and mitigates degradation risks associated with the free base.
  • Crystallinity : Hydrochloride salts often exhibit favorable crystalline structures, simplifying purification and formulation processes.

The choice of hydrochloric acid as the counterion is standard for nitrogen-containing heterocycles due to its strong acid dissociation constant (pKa ~ -7), ensuring complete protonation.

Comparative Salt Properties:

Property Free Base Hydrochloride Salt
Aqueous Solubility Low Moderate to High
Melting Point Variable Defined and Sharp
Hygroscopicity Higher Reduced

This salt strategy is widely employed in drug development to optimize pharmacokinetic and manufacturing profiles.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-14-12-5-3-10(4-6-12)7-11-8-13-9-11;/h3-6,11,13H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJHXEZHZQZINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Azetidine Derivatives

Azetidines are commonly synthesized via:

The hydrochloride salt formation typically follows the synthesis of the free base azetidine by treatment with hydrochloric acid or ethanolic hydrogen chloride.

Preparation via Epoxy Halide and Benzylamine Reaction

A well-documented method for preparing 1-substituted azetidin-3-ol derivatives (structurally related to 3-(4-Ethoxybenzyl)azetidine) involves the reaction of an epoxy halide with a benzylamine derivative, followed by cyclization in aqueous media and salt formation.

Key steps and conditions:

Step Reaction Description Conditions Yield & Notes
(a) Reaction of epoxy halide with benzylamine Epoxy halide (e.g., epichlorohydrin) reacts with benzylamine or substituted benzylamine in an organic solvent such as cyclohexane 10–50°C, 12–36 hours, stirring Addition product (N-benzyl-3-amino-1-chloropropan-2-ol) isolated by filtration and recrystallization, ~55% yield
(b) Cyclization in aqueous medium The addition product is refluxed in water or water-organic solvent mixture (≥25% water by volume) 50–150°C under reflux, 24 hours Cyclization to azetidine acid halide intermediate, ~27% yield for azetidin-3-ol after base treatment
(c) Treatment with base Acid halide intermediate treated with alkali metal hydroxide (e.g., NaOH) Ambient temperature Formation of azetidin-3-ol free base, purified by chromatography and recrystallization

Example:

  • Epichlorohydrin (46.25 g) and benzylamine (53.5 g) in cyclohexane (250 mL) stirred at room temperature for 24 h yielded N-benzyl-3-amino-1-chloropropan-2-ol (55%).
  • Refluxing this intermediate in water for 24 h, followed by base treatment, gave 1-benzylazetidin-3-ol (27%).

This approach can be adapted by substituting benzylamine with 4-ethoxybenzylamine to obtain 3-(4-Ethoxybenzyl)azetidine derivatives.

Formation of Hydrochloride Salt

The free base azetidine is converted to its hydrochloride salt by:

  • Adding ethanolic hydrogen chloride to a solution of the free base in an appropriate solvent (e.g., benzene or ethanol).
  • Removing solvents under reduced pressure.
  • Recrystallizing the hydrochloride salt from solvent mixtures such as methyl ethyl ketone and methanol.

This process stabilizes the azetidine compound and facilitates purification.

Alternative Synthetic Routes: Halo-Amino Ketone Cyclization

Another method involves the preparation of α-halo α-amino ketones, which upon treatment with mild base in dimethylformamide under nitrogen atmosphere, cyclize to form azetidinones. Subsequent reduction or modification can yield azetidine derivatives.

Step Reaction Description Conditions Notes
Synthesis of α-halo α-amino ketone Reaction of amino ketone hydrobromide with base in DMF under nitrogen Room temperature, stirring Intermediate for azetidinone formation
Cyclization to azetidinone Addition of water to reaction mixture, continued stirring under nitrogen Ambient temperature 3-Azetidinone isolated by extraction and salt formation
Conversion to azetidine derivative Reduction or further functionalization Various Azetidine hydrochloride salts prepared by acid addition

This method is useful for preparing 3-azetidinols and related compounds with various substitutions, potentially including 4-ethoxybenzyl groups.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Epoxy Halide + Benzylamine Epichlorohydrin, 4-ethoxybenzylamine 10–50°C, organic solvent; cyclization in aqueous reflux Economical, straightforward, scalable Moderate yields, multi-step
α-Halo α-Amino Ketone Cyclization Amino ketone hydrobromide, base, DMF Room temp, nitrogen atmosphere Access to diverse azetidinones Requires controlled atmosphere, multiple steps
Photo-Induced Copper Catalysis Copper catalyst, light, alkene/alkyne substrates Ambient, visible light Mild conditions, radical pathway Requires specialized equipment, less established

Research Findings and Considerations

  • The aqueous cyclization step in epoxy halide methods is critical for ring closure and can be optimized by varying water content and temperature to improve yields.
  • Protective groups such as benzhydryl are avoided in favor of benzyl or substituted benzyl groups (e.g., 4-ethoxybenzyl) to reduce steric bulk and improve synthetic practicality.
  • Hydrochloride salts formed by acid treatment improve compound stability and facilitate isolation.
  • Emerging photochemical methods offer potential for more sustainable and selective synthesis but require further validation for specific substituted azetidines.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxybenzyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

3-(4-Ethoxybenzyl)azetidine hydrochloride is being investigated for its bioactive properties , which may include:

  • Anticancer Activity : Research indicates that azetidine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown significant activity against MCF-7 breast cancer cells, suggesting potential applications in cancer therapeutics .
  • Anti-inflammatory Effects : Azetidines are known for their anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit the synthesis of pro-inflammatory mediators, making them candidates for treating inflammatory diseases .
  • Antioxidant Properties : The compound has been explored for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Biological Research

In biological studies, this compound serves as a useful tool for understanding various biochemical pathways:

  • Mechanistic Studies : The compound's interaction with specific enzymes and receptors can provide insights into its mechanism of action. For instance, it may inhibit certain enzymes involved in tumor growth or inflammation .
  • Cell Cycle Studies : Research on azetidine derivatives has included investigations into their effects on the cell cycle, revealing potential pro-apoptotic effects that could be harnessed for therapeutic purposes .

Synthetic Methodologies

The compound is also valuable in synthetic organic chemistry:

  • Building Block in Synthesis : this compound acts as a versatile building block in the synthesis of more complex organic molecules and polymers. Its structural features allow for diverse chemical modifications .
  • Development of New Synthetic Routes : The synthesis of azetidines, including this compound, involves innovative methodologies such as cycloaddition reactions and nucleophilic additions, which are essential for creating novel compounds with desired biological activities .

Case Studies and Research Findings

Area of ApplicationFindingsReferences
Anticancer ActivitySignificant antiproliferative effects observed in MCF-7 cells; potential for drug development
Anti-inflammatory PropertiesInhibition of pro-inflammatory mediators demonstrated in related azetidine studies
Antioxidant ActivityModerate to significant antioxidant effects noted compared to standard antioxidants
Synthetic ApplicationsUsed as a building block for complex organic synthesis; versatile in chemical modifications

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, inhibition of microbial growth, or alteration of cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(4-Ethoxybenzyl)azetidine hydrochloride with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(4-Ethoxybenzyl)azetidine HCl 4-Ethoxybenzyl C₁₂H₁₈ClNO 227.73* High lipophilicity; CNS potential Inferred
3-(4-Chlorophenyl)azetidine HCl 4-Chlorophenyl C₉H₁₁Cl₂N 204.10 Intermediate in synthesis
3-(4-Chlorobenzyl)azetidine 4-Chlorobenzyl C₁₀H₁₂ClN 181.66 Structural analog for CNS drugs
KHG26792† Naphthalen-2-yl, propoxy C₁₈H₂₂ClNO 295.83 NLRP3 inflammasome inhibition
3-(Trifluoromethyl)azetidine HCl Trifluoromethyl C₄H₇ClF₃N 173.56 High purity; drug synthesis

*Calculated molecular weight based on formula.
†KHG26792: 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride.

Key Observations:

  • Lipophilicity : The ethoxy group in the target compound likely increases lipophilicity (logP ~2.5–3.0) compared to chlorinated analogs (logP ~2.0–2.5), enhancing membrane permeability .
  • Electronic Effects : The electron-donating ethoxy group contrasts with electron-withdrawing groups (e.g., -Cl, -CF₃), affecting receptor binding and metabolic stability.
  • Synthetic Accessibility: Substituted benzyl azetidines are typically synthesized via Suzuki-Miyaura coupling (e.g., boronic acid and azetidine precursors) or nucleophilic substitution, as seen in 3-(4-chlorophenoxy)azetidine hydrochloride synthesis .

Biological Activity

3-(4-Ethoxybenzyl)azetidine hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biochemical properties, cellular effects, mechanisms of action, and its implications in scientific research.

This compound interacts with various enzymes and proteins, significantly influencing metabolic pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism. The compound can lead to either inhibition or activation of these enzymes, affecting the metabolism of other drugs and altering their efficacy and toxicity profiles.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TypeInteraction TypeEffect on Activity
Cytochrome P450 2D6InhibitionDecreased drug metabolism
Cytochrome P450 3A4ActivationIncreased drug metabolism

Cellular Effects

The compound also exhibits significant effects on cellular functions. It modulates cell signaling pathways, influences gene expression, and alters cellular metabolism. For example, it can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis.

Case Study: Influence on Cell Proliferation

In vitro studies demonstrated that this compound inhibited the proliferation of certain cancer cell lines. The compound was shown to induce apoptosis in human solid tumor cells, suggesting potential applications in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to bind to specific biomolecules. This binding can inhibit or activate enzymatic activities, leading to significant changes in cellular functions. The compound's azetidine ring undergoes ring-opening reactions that generate reactive intermediates, which interact with various biological molecules .

Table 2: Mechanisms of Action

MechanismDescription
Enzyme InhibitionBinds to active sites of enzymes
Gene Expression ModulationInteracts with transcription factors
Cellular Metabolism AlterationInfluences metabolic enzyme activity

Metabolic Pathways

The compound is involved in several metabolic pathways through its interactions with metabolic enzymes. These interactions can modify the levels of metabolites within cells and influence overall cellular energy production. For instance, it affects the metabolism of drugs by modulating cytochrome P450 activities.

Transport and Distribution

The transport and distribution mechanisms of this compound involve specific transporters that mediate its entry into cells. Once inside, it may bind to intracellular proteins and accumulate in organelles such as mitochondria, where it can impact mitochondrial function and energy production.

Scientific Research Applications

Research on this compound has revealed several potential applications:

  • Chemistry : It serves as a building block for synthesizing complex organic molecules.
  • Biology : Investigated for antimicrobial and antiviral properties.
  • Medicine : Explored for drug development, particularly as a novel therapeutic agent.
  • Industry : Utilized in producing specialty chemicals with unique properties.

Q & A

How can 3-(4-Ethoxybenzyl)azetidine hydrochloride be synthesized with high purity for pharmacological studies?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Ring-Opening Reaction : React 4-ethoxybenzyl chloride with azetidine under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidine intermediate.
  • Hydrochloride Salt Formation : Treat the freebase with HCl in an anhydrous solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt.
  • Purification : Recrystallize using ethanol/water mixtures or employ column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to achieve ≥95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., ethoxybenzyl protons at δ 6.8–7.3 ppm, azetidine ring protons at δ 3.1–4.0 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages to validate stoichiometry .

How can researchers evaluate the compound’s effects on intracellular signaling pathways (e.g., ERK, NF-κB)?

Methodological Answer:

  • Kinase Activity Assays : Use ELISA kits to quantify phosphorylated ERK (p-ERK) levels in treated cells (e.g., B16F10 melanoma cells) with/without pathway inhibitors (e.g., PD98059 for ERK) .
  • Western Blotting : Extract proteins from treated cells (e.g., BV2 microglia), and probe for NF-κB subunits (p65/p50) or IκB degradation. Include β-actin as a loading control .
  • Gene Knockdown : Apply siRNA targeting ERK or NF-κB to confirm pathway specificity.

How should contradictory data on mechanism of action (e.g., ERK vs. NF-κB activation) be resolved?

Methodological Answer:

  • Cross-Validation : Replicate experiments in multiple cell lines (e.g., primary melanocytes for ERK studies, neuronal cells for NF-κB).
  • Dose-Response Analysis : Test a range of concentrations (1–100 µM) to identify pathway-specific thresholds.
  • Time-Course Experiments : Monitor pathway activation at intervals (0–24 h) to distinguish primary vs. secondary effects .

What are the critical safety considerations when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation.
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

What strategies improve the translation of in vitro findings to in vivo models for this compound?

Methodological Answer:

  • In Vitro-In Vivo Correlation (IVIVC) : Use pigmented skin equivalents (3D models) to mimic melanogenesis inhibition observed in vitro .
  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models.
  • Disease-Relevant Models : Test neuroprotective effects in ischemia-reperfusion injury models (e.g., middle cerebral artery occlusion in mice) .

How can computational modeling optimize the design of 3-(4-Ethoxybenzyl)azetidine derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like tyrosinase or GSK-3β (PDB IDs: 5M8Q, 1J1B).
  • QSAR Analysis : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using MOE or Schrödinger Suite.
  • ADMET Prediction : Employ SwissADME to assess solubility, BBB permeability, and CYP450 interactions .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethoxybenzyl)azetidine hydrochloride
Reactant of Route 2
3-(4-Ethoxybenzyl)azetidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.